5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NOS/c1-12-3-2-5-6(7(8,9)10)11-4-13-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRIGXXOCNSZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(N=CS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500961 | |
| Record name | 5-(2-Methoxyethyl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69243-11-4 | |
| Record name | 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69243-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxyethyl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of α-Bromo Ketone Precursor
The trifluoromethyl group is introduced via halogenation of ethyl 3-(2-methoxyethyl)acetoacetate using bromine in dichloromethane, yielding a mixture of mono- and di-brominated products. Optimal conditions (25°C, 10 hr) achieve a 97.48% bromination yield. Purification via fractional distillation isolates the desired mono-brominated derivative, though trace di-brominated byproducts may persist.
Cyclization with Thioacetamide
The α-bromo ketone undergoes cyclization with thioacetamide in acetonitrile or DMF at 0–5°C, facilitated by triethylamine to neutralize HBr byproducts. This exothermic reaction requires careful temperature control to prevent decomposition. Post-cyclization, hydrolysis of the ethyl ester group (if present) is achieved using 40% NaOH, followed by acidification to isolate the thiazole core.
Table 1: Hantzsch Cyclization Optimization Parameters
Cyclization of α-Halo Ketones with Thioamides
Alternative to the Hantzsch method, direct cyclization of pre-functionalized α-halo trifluoromethyl ketones with thioureas or thioamides can enhance regioselectivity. For instance, 2-bromo-3,3,3-trifluoro-1-(2-methoxyethyl)propan-1-one reacts with thiourea in ethanol under reflux to yield the thiazoline intermediate, which is subsequently oxidized to the thiazole using MnO₂.
Oxidation and Functionalization
Oxidation of the thiazoline to the aromatic thiazole is critical. Catalytic hydrogenation (Pd/BaSO₄, H₂ at 140°C) offers a high-yield pathway (92–94%), though over-reduction risks necessitate precise control. The 2-methoxyethyl group is introduced either prior to cyclization via alkoxyalkylation of the ketone precursor or post-cyclization through nucleophilic substitution at the 5-position.
Post-Cyclization Functionalization Strategies
Alkoxyalkylation at Position 5
Introducing the 2-methoxyethyl group post-cyclization involves:
- Formylation : Catalytic hydrogenation of a 5-carboxylic acid chloride (derived from hydrolysis of the ethyl ester) to 5-formyl-4-(trifluoromethyl)thiazole using Pd/BaSO₄.
- Wittig Reaction : Reaction of the formyl group with methoxymethyltriphenylphosphonium ylide to install the methoxyethyl moiety.
Table 2: Post-Cyclization Modification Yields
| Step | Reagents | Yield (%) | Source |
|---|---|---|---|
| Formylation | Pd/BaSO₄, H₂, xylene | 92.6 | |
| Wittig Reaction | CH₃OCH₂PPh₃Br, KOtBu | 78.4 |
Catalytic Hydrogenation and Reduction Methods
Selective reduction of nitro or cyano groups adjacent to the thiazole core can indirectly facilitate methoxyethyl installation. For example, hydrogenation of 5-nitro-4-(trifluoromethyl)thiazole over Raney Ni produces 5-amino derivatives, which undergo alkylation with 2-methoxyethyl bromide.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Challenges
| Route | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Hantzsch Cyclization | High atom economy | Complex precursor synthesis | 70–85 |
| Post-Cyclization Alkoxyalkylation | Modularity | Multi-step sequence | 65–78 |
| Catalytic Hydrogenation | Mild conditions | Requires specialized catalysts | 80–92 |
Experimental Procedures and Optimization
Large-Scale Bromination
As detailed in CN103145639A, bromination of ethyl trifluoroacetoacetate with liquid bromine (1.2 eq) in CH₂Cl₂ at 25°C for 10 hr achieves 97.48% conversion. Neutralization with NaHCO₃ and salt washing minimizes byproducts.
Cyclization under Inert Conditions
Maintaining an N₂ atmosphere during thioacetamide addition (0–5°C) prevents oxidation of sulfur species, enhancing cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The methoxyethyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The presence of the methoxyethyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares key structural features of 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole with similar thiazole derivatives:
Key Observations :
- Reactivity : The chloromethyl group in 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole makes it a reactive intermediate for further derivatization, unlike the methoxyethyl group, which is more stable .
- Solubility : Hydroxyethyl and hydroxymethyl substituents (e.g., in ) increase polarity and hydrogen-bonding capacity, whereas methoxyethyl provides moderate lipophilicity.
- Enzyme Interactions : The 4-(trifluoromethyl)phenyl group at position 2 (as in ) enables π-π stacking with aromatic residues in enzymes like acetylcholinesterase (AChE), enhancing inhibitory activity .
Physical and Chemical Properties
Notes:
- Hydroxyethyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant case studies.
Overview of Thiazole Derivatives
Thiazole derivatives, including 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole, are known for their wide-ranging biological effects. They exhibit properties such as:
- Antioxidant
- Analgesic
- Anti-inflammatory
- Antimicrobial
- Antifungal
- Antiviral
- Antitumor
These properties stem from their ability to interact with various biological targets and modulate multiple biochemical pathways .
The biological activities of 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole can be attributed to its structural features, particularly the thiazole ring. This ring facilitates interactions with cellular targets that influence signaling pathways related to inflammation, apoptosis, and cell proliferation .
Key Mechanisms Include:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Effects : Disrupting cellular functions in bacteria and fungi.
- Antitumor Activity : Inducing apoptosis in cancer cells by modulating Bcl-2 family proteins .
Biological Activities
The following table summarizes the key biological activities associated with 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains and fungi. |
| Antifungal | Demonstrates significant activity against fungal pathogens. |
| Anticancer | Exhibits cytotoxic effects on human tumor cell lines with IC50 values indicating strong potency. |
| Analgesic | Provides pain relief in preclinical models. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |
Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : In vitro tests showed that 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole effectively inhibited the growth of various bacterial strains, including resistant strains like MRSA .
- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating substantial efficacy .
- Analgesic and Anti-inflammatory Properties : Experimental models indicated that the compound possesses analgesic properties comparable to standard analgesics, alongside notable anti-inflammatory effects observed through reduced levels of inflammatory cytokines .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole was found to have superior antimicrobial efficacy compared to other analogues tested against common pathogens .
Case Study 2: Anticancer Potential
Molecular docking studies indicated a strong binding affinity of this compound to key proteins involved in cancer cell survival, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. How can the compound’s reactivity be leveraged for functionalization in drug discovery?
- Functionalization Routes :
- Click Chemistry : React with azides to form triazole derivatives via Cu(I)-catalyzed cycloaddition.
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce bioactive moieties (e.g., fluorophenyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
